molecular formula C18H16ClN3OS B2657412 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 688337-13-5

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2657412
CAS No.: 688337-13-5
M. Wt: 357.86
InChI Key: QJQVMJSGMOLKBL-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic acetamide derivative featuring a sulfanyl-linked imidazole core substituted with a 4-chlorophenyl group and an N-(4-methylphenyl)acetamide moiety. Its molecular architecture combines a chlorinated aromatic system with a methyl-substituted acetamide chain, which may influence its solubility, stability, and receptor-binding properties.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-13-2-6-15(7-3-13)21-17(23)12-24-18-20-10-11-22(18)16-8-4-14(19)5-9-16/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQVMJSGMOLKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a 1,2-diamine and a carboxylic acid derivative. This step often requires a dehydrating agent and a catalyst to facilitate the ring closure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the imidazole intermediate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorophenyl-imidazole intermediate with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the reaction of the sulfanyl intermediate with an acetamide derivative, typically under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its imidazole moiety, which is known to exhibit antifungal and antibacterial properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    Pathways Involved: The compound may influence pathways related to oxidative stress, apoptosis, and cell proliferation, depending on its specific interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ in substituents on the imidazole ring, aryl groups, or acetamide chain. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide C₂₀H₁₇BrClN₃OS 462.79 Allyl, 4-bromophenyl, 4-chlorophenyl Bromine enhances lipophilicity; allyl group may increase reactivity
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide C₂₀H₁₆FN₃OS 389.43 4-fluorophenyl, naphthyl Fluorine improves metabolic stability; naphthyl enhances π-π interactions
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide C₁₉H₁₉ClN₄O₃S₂ 478.96 Dihydroimidazole, sulfonyl bridge Sulfonyl group increases polarity; dihydroimidazole may enhance rigidity
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide C₁₇H₁₃Cl₂N₃OS 394.28 Dual 4-chlorophenyl groups Symmetric chlorination may improve target affinity

Key Observations :

  • Fluorine, as in , balances hydrophobicity with metabolic stability.
  • Aryl Group Diversity : The 4-methylphenyl group in the target compound introduces steric bulk compared to naphthyl () or unsubstituted phenyl groups, possibly affecting binding pocket interactions.
  • Backbone Modifications : Sulfonyl bridges () or dihydroimidazole cores alter conformational flexibility and electronic properties compared to the parent imidazole-sulfanyl-acetamide scaffold.
Crystallographic and Stability Data
  • Crystal Packing : Analogous compounds (e.g., ) form hydrogen-bonded dimers (R₂²(10) motifs), stabilizing the crystal lattice. The methyl group in the target compound may disrupt such interactions, reducing crystallinity compared to chlorophenyl analogs .
  • Thermal Stability : Sulfanyl-linked imidazoles generally decompose above 473 K, as seen in , but methyl substitution (as in the target compound) could lower melting points due to reduced symmetry.

Derivative Optimization Strategies :

  • Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) to enhance oxidative stability.
  • Replace the methyl group with trifluoromethyl for improved pharmacokinetics .

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and overall pharmacological relevance.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClN3OSC_{18}H_{14}ClN_3OS, and it possesses a complex structure characterized by an imidazole ring, a chlorophenyl group, and a sulfanyl moiety. The structural representation is as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 357.83 g/mol
  • Canonical SMILES : CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C)C

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing the imidazole and sulfanyl groups have been tested against various bacterial strains.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains (e.g., E. coli, Staphylococcus aureus)Weak to Moderate

The synthesized compounds demonstrated varying degrees of antibacterial activity, with some showing IC50 values comparable to established antibiotics, indicating their potential as therapeutic agents against bacterial infections .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

Acetylcholinesterase Inhibition

The AChE inhibitory activity was assessed using standard methods, revealing that certain derivatives exhibited strong inhibition:

Compound IC50 (µM) Standard (Eserine)
Compound A2.14 ± 0.00321.25 ± 0.15
Compound B0.63 ± 0.001

These results suggest that the compound may serve as a lead structure for developing new AChE inhibitors, which are essential for treating neurodegenerative diseases .

Binding Affinity Studies

Docking studies have provided insights into the binding interactions of the compound with target proteins, particularly bovine serum albumin (BSA). The binding affinity indicates how well the compound interacts with biological macromolecules, which is crucial for its pharmacokinetic properties.

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of similar compounds:

  • Study on Antibacterial Activity : A study evaluated a series of imidazole derivatives for antibacterial properties against multiple strains, highlighting the effectiveness of sulfanyl groups in enhancing activity .
  • Enzyme Inhibition Research : Another study focused on the synthesis of compounds with imidazole cores and their subsequent evaluation as urease inhibitors, finding significant activity that could lead to new treatments for related infections .
  • Pharmacological Potential : The pharmacological behavior of similar compounds has been extensively reviewed, emphasizing their potential in treating various diseases due to their diverse biological activities .

Q & A

Q. What are the key synthetic steps for preparing 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide?

The synthesis typically involves:

  • Imidazole ring formation : Cyclization of precursors (e.g., glyoxal derivatives with ammonium acetate) under acidic/basic conditions .
  • Chlorophenyl introduction : Electrophilic aromatic substitution (EAS) using chlorobenzene derivatives, often requiring Lewis acid catalysts .
  • Sulfanyl linkage formation : Reaction of the imidazole intermediate with a thiol (e.g., mercaptoacetic acid) under inert atmosphere to prevent oxidation .
  • Acetamide coupling : Amidation via activation of the carboxylic acid (e.g., using EDC/HOBt) with 4-methylaniline . Methodological Tip: Monitor reaction progress with TLC and optimize solvent polarity (e.g., DMF for solubility vs. EtOH for crystallization) .

Q. How is the structural integrity of the compound validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl) and sulfanyl linkage (δ 3.5–4.0 ppm for –SCH2–) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₉H₁₇ClN₃OS₂) .
  • IR spectroscopy : Identify key functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for acetamide) . Methodological Tip: Cross-validate purity with HPLC (C18 column, acetonitrile/water gradient) .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
  • Enzyme inhibition : Target kinases or cytochrome P450 isoforms using fluorogenic substrates . Methodological Tip: Include positive controls (e.g., imidazole-based drugs like ketoconazole) and validate results in triplicate .

Advanced Research Questions

Q. How can reaction yields be improved during sulfanyl linkage formation?

  • Catalyst optimization : Use DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity of the thiol group .
  • Temperature control : Maintain 0–5°C to minimize disulfide byproduct formation .
  • Solvent selection : Employ DCM/THF mixtures for balanced solubility and reactivity .
  • Data Contradiction Note: Conflicting reports on yield (40–75%) suggest sensitivity to moisture; use molecular sieves or anhydrous conditions .

Q. How to resolve contradictions in reported biological activity (e.g., variable IC₅₀ values)?

  • Assay standardization : Normalize cell viability protocols (e.g., ATP-based vs. resazurin assays) .
  • Metabolic stability testing : Evaluate compound degradation in serum (e.g., 24-hour incubation with FBS) to identify false negatives .
  • Target validation : Use CRISPR knockouts or siRNA to confirm mechanism (e.g., imidazole-mediated CYP450 inhibition) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with:
  • Alternative aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .
  • Modified sulfanyl linkers (e.g., –SO₂– instead of –S–) .
    • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., H-bonding with acetamide carbonyl) .
    • Case Study: Analogous compounds with methoxyphenyl groups showed 10-fold higher antifungal activity, suggesting electron-donating groups enhance bioactivity .

Q. How to assess the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and quantify degradation via HPLC .
  • Oxidative stability : Expose to H₂O₂ (0.1–1 mM) to test sulfanyl oxidation to sulfone derivatives .
  • Thermal analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C indicates suitability for long-term storage) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular dynamics (MD) simulations : Simulate interactions with CYP51 (fungal lanosterol demethylase) using GROMACS .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict antimicrobial potency .
  • Validation Tip: Cross-check docking poses with crystallographic data from PDB (e.g., 4LXJ for imidazole-CYP51 complexes) .

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